2-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid is a compound with the molecular formula C10H11N5O4 and a molecular weight of 265.23 g/mol . This compound is part of the pyrazole family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
The synthesis of 2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid involves several steps. One common method includes the nitration of 1,1’,4,4’-tetranitro-1H,1’H-3,3’-bipyrazole, followed by the modification of the C-nitro group . The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained.
Chemical Reactions Analysis
2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of various materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid can be compared with other similar compounds, such as:
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound also contains nitro groups and has similar chemical properties.
1,1’,4,4’-tetranitro-1H,1’H-3,3’-bipyrazole: This compound is used as a precursor in the synthesis of 2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid.
These comparisons highlight the unique properties of 2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid, such as its specific molecular structure and reactivity.
Properties
Molecular Formula |
C10H11N5O4 |
---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C10H11N5O4/c1-2-9(10(16)17)14-5-7(3-12-14)13-6-8(4-11-13)15(18)19/h3-6,9H,2H2,1H3,(H,16,17) |
InChI Key |
WKQODZWMKFHUTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.